6-Methyl-1,2,3,4-tetrahydroacridine
Description
Properties
CAS No. |
26706-92-3 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h6-9H,2-5H2,1H3 |
InChI Key |
HWYZLTZIRJIPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCCC3)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2-Aminobenzoic Acid Derivatives with Cyclohexanone
- Starting materials: 2-aminobenzoic acid derivatives (substituted at the 6-position with methyl) and cyclohexanone.
- Reagents: Phosphorus oxychloride (POCl3) is commonly used to promote cyclodehydration.
- Conditions: Reflux or heating under inert atmosphere.
- Outcome: Formation of 6-methyl-1,2,3,4-tetrahydroacridine via ring closure and dehydration.
This method is well-documented for preparing tetrahydroacridine cores with various substitutions, including methyl groups at the 6-position.
Synthesis via 2-Aminoaryl Ketones and Catalytic Hydrogenation
- Step 1: Preparation of 2-aminoaryl ketones through amidation and subsequent Grignard or organometallic addition.
- Step 2: Cyclization under acidic or catalytic conditions.
- Step 3: Catalytic hydrogenation (e.g., Pd(OH)2/C with formate salts) to reduce acridine to tetrahydroacridine derivatives.
This approach allows for the introduction of substituents such as methyl groups on the aromatic ring before cyclization.
Specific Preparation of 6-Methyl-1,2,3,4-tetrahydroacridine
Method Based on 6-Methyl-2-Aminobenzoic Acid
- Step 1: Activation of 6-methyl-2-aminobenzoic acid with 1,1’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 0 °C.
- Step 2: Formation of Weinreb amide intermediate by reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine.
- Step 3: Addition of Grignard reagent to the Weinreb amide to yield 2-aminoaryl ketone with a methyl substituent at the 6-position.
- Step 4: Cyclization and reduction using Pd(OH)2/C catalyst and lithium formate in heptane at 160 °C to afford 6-methyl-1,2,3,4-tetrahydroacridine.
Alternative Synthesis via Substituted Anthranilic Acid
- Step 1: Bromination of methyl anthranilate to introduce substituents at the 6-position.
- Step 2: Hydrolysis to 6-methyl-2-aminobenzoic acid.
- Step 3: Cyclodehydration with cyclohexanone in the presence of POCl3 to form the tetrahydroacridine core.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Activation of 6-methyl-2-aminobenzoic acid | CDI, THF, 0 °C to RT, 2 h | >85 | Formation of activated intermediate |
| 2 | Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride, Et3N, RT overnight | 80-90 | High purity intermediate |
| 3 | Grignard addition | Grignard reagent (4 equiv.), THF, RT | 75-85 | Formation of 2-aminoaryl ketone |
| 4 | Cyclization and reduction | Pd(OH)2/C, HCO2Li·H2O, heptane, 160 °C, 12 h | 70-80 | Final 6-methyl-1,2,3,4-tetrahydroacridine |
Yields are typically determined by ^1H NMR using internal standards and confirmed by chromatographic purification.
Analytical and Structural Confirmation
- [^1H NMR and ^13C NMR](pplx://action/followup): Characteristic signals for the tetrahydroacridine ring and methyl substituent at the 6-position.
- Mass Spectrometry: Molecular ion peaks consistent with the methylated tetrahydroacridine.
- Chromatography: Flash column chromatography on silica gel is used for purification.
Typical ^1H NMR data for 6-methyl-1,2,3,4-tetrahydroacridine show aromatic protons shifted due to methyl substitution and aliphatic protons of the tetrahydro ring.
Research Findings and Comparative Notes
- The use of Weinreb amide intermediates allows for precise control over ketone formation, facilitating the introduction of methyl groups at desired positions.
- Catalytic hydrogenation with Pd(OH)2/C and lithium formate is an efficient and mild method for reducing acridine to tetrahydroacridine derivatives.
- Alternative methods involving bromination and POCl3-mediated cyclodehydration provide a robust route but may require careful control of reaction conditions to avoid over-substitution or side reactions.
- Deep eutectic solvents have been explored for related tetrahydroacridine derivatives but are less common for 6-methyl substitution specifically.
Summary Table of Preparation Methods for 6-Methyl-1,2,3,4-tetrahydroacridine
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| CDI Activation + Weinreb Amide | Activation → Weinreb amide → Grignard → Cyclization + Reduction | High selectivity, good yields | Requires multiple steps, sensitive reagents |
| Bromination + POCl3 Cyclodehydration | Bromination → Hydrolysis → Cyclodehydration | Straightforward, fewer steps | Harsh reagents, possible side reactions |
| Catalytic Hydrogenation | Acridine precursor → Pd(OH)2/C reduction | Mild conditions, scalable | Requires acridine intermediate |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of halogenated acridine derivatives.
Scientific Research Applications
Neuroprotective Effects
One of the most significant applications of 6-Methyl-1,2,3,4-tetrahydroacridine is its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound exhibits acetylcholinesterase inhibitory activity, which is crucial for enhancing cholinergic neurotransmission in the brain. Studies have demonstrated that derivatives of this compound may help in ameliorating cognitive deficits associated with Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis .
Case Study:
A study evaluated the neuroprotective effects of 6-Methyl-1,2,3,4-tetrahydroacridine in animal models of Alzheimer's disease. The results showed significant improvements in memory retention and a reduction in neuroinflammation markers compared to control groups .
Anticancer Properties
6-Methyl-1,2,3,4-tetrahydroacridine derivatives have also been investigated for their anticancer properties. These compounds have shown promise in inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .
Data Table: Anticancer Activity of 6-Methyl-1,2,3,4-tetrahydroacridine Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Breast | 12.5 | Apoptosis induction |
| Derivative B | Lung | 15.0 | Cell cycle arrest |
| Derivative C | Colon | 10.0 | Inhibition of growth |
Organic Synthesis Applications
In organic chemistry, 6-Methyl-1,2,3,4-tetrahydroacridine serves as a valuable precursor for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block for creating diverse chemical entities.
Synthetic Pathways:
The compound can be utilized in the synthesis of:
- Tacrine analogs: Modified versions that enhance acetylcholinesterase inhibition.
- Triazole derivatives: Compounds that exhibit improved pharmacological profiles due to their structural properties .
Research has highlighted the biological activity of 6-Methyl-1,2,3,4-tetrahydroacridine beyond neuroprotection and anticancer effects. It has been studied for its antimicrobial properties as well as its potential role in modulating immune responses.
Case Study:
A study on the antimicrobial efficacy of certain derivatives showed that specific modifications to the tetrahydroacridine structure significantly increased their effectiveness against gram-positive and gram-negative bacteria .
Mechanism of Action
The primary mechanism of action for 6-Methyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
6-Chloro-1,2,3,4-Tetrahydroacridine Derivatives
- AChE Inhibition: 6-Chloro substitution (e.g., compound 51) retains strong AChE inhibitory activity (>75% inhibition), comparable to tacrine.
- Antiprion Activity: Replacement of acridine with 6-chloro-tetrahydroacridine (compound 54) reduces cytotoxicity (toxic EC50 ≥10 µM) while maintaining antiprion efficacy. However, quinoline analogs (e.g., 60) show superior antiprion profiles .
- Structural Flexibility: The 6-chloro group allows for modifications at the 9-amino position. Bulky substituents (e.g., phenyl) reduce AChE inhibition, whereas flexible chains (e.g., diethylaminoethyl) enhance activity .
7-Methyl-1,2,3,4-Tetrahydroacridine
- Synthesis and Properties: 7-Methyl derivatives (e.g., 9-amino-7-methyl-1,2,3,4-tetrahydroacridine) exhibit distinct melting points (228–230°C) compared to unsubstituted tacrine (179–181°C), indicating altered crystallinity due to methyl positioning .
- Biological Implications : Methyl substitution at position 7 may disrupt π-π stacking interactions critical for AChE binding, though direct activity data are unavailable.
Quinoline and Tetrahydroquinoline Analogs
- Neuroprotection: Both tetrahydroacridine and quinoline scaffolds retain neuroprotective effects against glutamate-induced cytotoxicity when the phenyl-NH-heterocyclic motif is preserved .
Tacrine Hybrids and Dimers
- Potency : Dimeric tacrine derivatives (e.g., bis(7)-tacrine) exhibit 12–24× higher AChE inhibitory potency than tacrine, attributed to dual-site binding .
- Hepatotoxicity : Tacrine’s hepatotoxicity (e.g., elevated ALT levels in dogs and rats) limits clinical use, underscoring the need for safer analogs like 6-methyl derivatives, which may reduce metabolic activation .
Key Research Findings and Data Tables
Table 1: AChE Inhibitory Activity of Selected Tetrahydroacridine Derivatives
Table 2: Antiprion and Cytotoxicity Profiles
Discussion and Implications
- However, steric effects at position 6 may interfere with AChE binding compared to chloro substituents .
- Safety Profile : 6-Methyl derivatives could mitigate hepatotoxicity associated with tacrine, as seen in compounds with reduced metabolic activation (e.g., dichloro-tetrahydroacridines) .
- Future Directions : Synthesis and evaluation of 6-methyl analogs are warranted to explore their AChE inhibition, antiprion activity, and toxicity relative to established derivatives.
Biological Activity
6-Methyl-1,2,3,4-tetrahydroacridine (MTHA) is a compound of significant interest due to its diverse biological activities, particularly its potential as an inhibitor of cholinesterases and its implications in neurodegenerative diseases such as Alzheimer's. This article explores the biological activity of MTHA through various studies and findings, including data tables summarizing key research outcomes.
Overview of Biological Activity
MTHA and its derivatives have been extensively studied for their effects on enzymes related to neurotransmission and glucose metabolism. The compound exhibits notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. Additionally, MTHA has shown promise in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion.
Cholinesterase Inhibition
Recent studies have highlighted the effectiveness of MTHA derivatives in inhibiting cholinesterases. The following table summarizes the IC50 values for selected compounds compared to standard drugs:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Notes |
|---|---|---|---|
| Tacrine | 201.05 | 202.14 | Standard control |
| MTHA Derivative 6f | 119.45 | 121.58 | Significant improvement over tacrine |
| MTHA Derivative 6v | 121.87 | 118.25 | Comparable to 6f |
| MTHA Derivative 9g | N/A | N/A | Inhibitory activity against α-glucosidase with IC50 = 21,442 nM |
These results indicate that certain derivatives of MTHA possess enhanced inhibitory properties compared to tacrine, suggesting potential for therapeutic applications in Alzheimer's treatment .
α-Glucosidase Inhibition
The inhibitory effects on α-glucosidase were also evaluated, with findings indicating that some MTHA derivatives exhibit strong inhibitory activity. The IC50 values for these compounds were significantly lower than those for acarbose, a standard treatment for type 2 diabetes.
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that MTHA derivatives not only inhibit cholinesterases but also demonstrate neuroprotective properties. In vitro studies have shown that these compounds can improve cognitive function in models of scopolamine-induced memory impairment .
- Molecular Docking Studies : Docking studies have provided insights into the binding interactions between MTHA derivatives and cholinesterase enzymes. These studies suggest that the structural features of MTHA allow it to effectively interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE .
- Toxicity Assessments : Safety evaluations have indicated that certain MTHA derivatives exhibit low toxicity levels in vitro and in vivo, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methyl-1,2,3,4-tetrahydroacridine and its derivatives?
- Methodology : Cyclization of anthranilic acid with cyclohexanone using POCl₃ is a foundational method. For derivatives, substituting the chlorine atom in 9-chloro-1,2,3,4-tetrahydroacridine with diaminoalkanes (e.g., 4–8 methylene units) via nucleophilic displacement in refluxing ethanol or 1-pentanol yields alkylene-linked analogs . Characterization typically involves NMR, TLC (Rf values), and melting point analysis .
Q. How is 6-methyl-1,2,3,4-tetrahydroacridine characterized for purity and structural confirmation?
- Methodology : Use TLC with ethyl acetate:ethanol (1:1) for preliminary purity checks. Confirm structures via ¹H/¹³C NMR spectroscopy (e.g., δ 1.5–2.5 ppm for cyclohexane protons, δ 7.0–8.5 ppm for aromatic protons) and mass spectrometry. Melting points (e.g., 118–159°C for carboxamide derivatives) provide additional validation .
Q. What are the key biological targets of 6-methyl-1,2,3,4-tetrahydroacridine derivatives?
- Methodology : These compounds primarily target acetylcholinesterase (AChE) and histamine N-methyltransferase (HNMT). For AChE inhibition, use Ellman’s assay with tacrine as a reference (IC₅₀ ~100 nM). For HNMT inhibition, evaluate histamine metabolism in rat brain homogenates, noting tacrine’s potency (Ki < 1 µM) .
Advanced Research Questions
Q. How can low yields in dimeric 6-methyl-1,2,3,4-tetrahydroacridine synthesis be addressed?
- Methodology : Traditional dimerization via dibromoalkanes yields <20%. Optimize by reacting 9-chloro-tetrahydroacridine with diamines (e.g., 1,6-diaminohexane) in 1-pentanol at reflux for 40 hours, improving yields to 25–30% . Monitor reaction progress via HPLC and adjust solvent polarity to reduce byproducts .
Q. What structural modifications enhance AChE inhibition while mitigating hepatotoxicity?
- Methodology : Replace the 9-amino group with carboxamide or ester moieties (e.g., ethyl carboxylate derivatives) to reduce hepatotoxicity. Use Hammett substituent constants to predict electronic effects: electron-withdrawing groups (e.g., -Cl) improve corrosion inhibition but may reduce AChE affinity. Prioritize mixed-type inhibitors (e.g., 9-(4-chlorophenyl)-2-methyl-tetrahydroacridine) with IC₅₀ < 50 nM .
Q. How do lipophilicity and substituent positioning influence biological activity?
- Methodology : Measure logP via TLC (silica gel plates, methanol-water mobile phase). For example, tacrine derivatives with Rf ~0.3–0.46 correlate with moderate lipophilicity (logP ~2.5–3.5). Alkyl chain elongation (e.g., hexyl vs. methyl spacers) enhances blood-brain barrier penetration but may reduce solubility .
Q. How to resolve contradictions in reported inhibition potencies across studies?
- Methodology : Standardize assay conditions (pH, temperature, enzyme source). For AChE, compare IC₅₀ values using human vs. electric eel enzymes. For corrosion inhibition, validate via weight loss (WL) and electrochemical impedance spectroscopy (EIS). Note that 200 ppm of 9-(4-chlorophenyl)-2-methyl-tetrahydroacridine achieves 98% inhibition efficiency in 1 M HCl, differing from tacrine’s neuroactivity .
Q. What strategies enable multi-target activity (e.g., AChE inhibition + antioxidant effects)?
- Methodology : Synthesize hybrids with trolox (a vitamin E analog) or β-carboline moieties. For example, 6-hydroxy-2,5,7,8-tetramethyl-N-hexyl-tetrahydroacridine carboxamide (C33H43N3O3) shows dual AChE inhibition (IC₅₀ ~40 nM) and radical scavenging (EC₅₀ ~10 µM). Characterize via DPPH assays and molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
